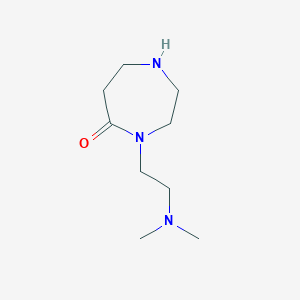

4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one

Beschreibung

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of 4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one follows International Union of Pure and Applied Chemistry guidelines, providing a precise description of its molecular architecture. The compound is officially designated as 4-[2-(dimethylamino)ethyl]-1,4-diazepan-5-one, reflecting the positioning of the dimethylamino group at the terminal end of a two-carbon ethyl chain attached to the nitrogen atom at position 4 of the diazepanone ring system. Alternative nomenclature variations include 4-(2-Dimethylamino-ethyl)-diazepan-5-one, which represents an equivalent systematic description of the same molecular structure.

The molecular composition of this compound is defined by the molecular formula C9H19N3O, indicating a relatively complex organic structure containing nine carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, and one oxygen atom. The molecular weight has been precisely determined to be 185.27 grams per mole, which corresponds to the sum of atomic masses for all constituent atoms. This molecular weight places the compound within the range typical for medium-sized heterocyclic organic molecules suitable for pharmaceutical and synthetic applications.

Table 1: Chemical Identification Data for this compound

The Chemical Abstracts Service registry number 344779-07-3 serves as the unique identifier for this compound in chemical databases worldwide, facilitating unambiguous identification across different research contexts. The Simplified Molecular Input Line Entry System notation CN(C)CCN1CCNCCC1=O provides a linear representation of the molecular structure that enables computational processing and database searching. The International Chemical Identifier string offers a standardized format for representing the complete molecular structure in a machine-readable format that preserves stereochemical information.

Three-Dimensional Structural Features and Conformational Analysis

The three-dimensional structural architecture of this compound is characterized by the presence of a seven-membered diazepane ring system that exhibits significant conformational flexibility due to the inherent properties of medium-sized ring systems. Crystal structure analyses of related 1,4-diazepanone derivatives have demonstrated that the seven-membered ring typically adopts a chair-like conformation, which represents the most thermodynamically stable arrangement for this ring size. The chair conformation minimizes torsional strain and unfavorable steric interactions between substituents while maximizing the stability of the lactam functionality.

Detailed conformational analysis based on nuclear magnetic resonance spectroscopy and X-ray crystallographic studies of structurally related compounds reveals that the diazepane ring system in these molecules exhibits characteristic puckering parameters that define the precise three-dimensional geometry. The conformational preferences of the ring system are influenced by the electronic properties of the lactam carbonyl group and the spatial arrangement of nitrogen atoms within the ring structure. The presence of the dimethylamino substituent on the ethyl chain introduces additional conformational considerations, as this flexible side chain can adopt multiple rotational conformations around the carbon-carbon and carbon-nitrogen bonds.

The conformational behavior of 1,4-diazepanone derivatives has been extensively studied using computational modeling approaches, which have identified low-energy conformations characterized by specific intramolecular interactions. These studies have revealed that certain substitution patterns can stabilize particular conformational states through intramolecular hydrogen bonding or pi-stacking interactions. The dimethylamino group in this compound possesses the potential to participate in such stabilizing interactions, depending on the overall molecular geometry and the relative positioning of the ethyl linker.

Table 2: Conformational Parameters for 1,4-Diazepanone Ring Systems

The crystal structure data available for related 1,4-diazepanone compounds provides valuable insights into the preferred conformational arrangements of these ring systems. In the crystal structure of 1-benzyl-1,4-diazepan-5-one, the seven-membered ring adopts a chair-like conformation with specific atoms displaced from the mean plane in a characteristic pattern. The nitrogen atoms exhibit different geometries, with one nitrogen showing pyramidal character and the other adopting a more planar arrangement, reflecting the different chemical environments and hybridization states of these positions.

Comparative Analysis with Related 1,4-Diazepanone Derivatives

The structural characteristics of this compound can be effectively understood through comparative analysis with other members of the 1,4-diazepanone derivative family, which encompasses a diverse range of substituted compounds with varying side chain compositions and ring modifications. This comparative approach reveals both the common structural features shared across the derivative class and the unique properties introduced by specific substitution patterns.

Eigenschaften

IUPAC Name |

4-[2-(dimethylamino)ethyl]-1,4-diazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c1-11(2)7-8-12-6-5-10-4-3-9(12)13/h10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEYJQNBUBDIATQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1CCNCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391803 | |

| Record name | 4-[2-(Dimethylamino)ethyl]-1,4-diazepan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344779-07-3 | |

| Record name | 4-[2-(Dimethylamino)ethyl]-1,4-diazepan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Common Synthetic Route

The most commonly reported method for synthesizing this compound involves the reaction of 1,4-diazepan-5-one with 2-dimethylaminoethanol . The process can be summarized as follows:

- Starting materials: 1,4-diazepan-5-one and 2-dimethylaminoethanol.

- Reaction conditions: Heating under suitable solvent conditions, often requiring reflux.

- Purification: Crystallization and further purification to isolate the target compound.

This method is straightforward and yields the compound with high purity suitable for further applications in synthesis.

Cyclization Method via N-(2-(Dimethylamino)ethyl)ethylenediamine

Another synthetic approach involves the cyclization of N-(2-(dimethylamino)ethyl)ethylenediamine with a carbonyl compound under acidic or basic conditions:

- Reaction type: Intramolecular cyclization to form the diazepane ring.

- Reaction conditions: Careful control of temperature and pH is essential to favor ring closure and avoid side reactions.

- Catalysts: Acidic or basic catalysts may be employed depending on the substrate and desired reaction pathway.

- Purification: The product is purified by crystallization or chromatographic methods.

This method is often used in industrial settings due to its scalability and ability to produce the compound in large quantities.

Detailed Reaction Conditions and Analysis

| Parameter | Description |

|---|---|

| Solvent | Common solvents include ethanol, methanol, or other polar solvents suitable for heating. |

| Temperature | Typically reflux temperatures (around 78–100 °C) are used to facilitate the reaction. |

| Reaction time | Varies from several hours to overnight depending on scale and conditions. |

| pH control | Acidic or basic conditions are adjusted to optimize cyclization and minimize side reactions. |

| Purification methods | Crystallization from suitable solvents, vacuum drying, and sometimes chromatographic techniques. |

Industrial Production Considerations

Industrial synthesis often employs batch or continuous flow reactors with optimized parameters for yield and purity:

- Batch reactors: Allow precise control over reaction time and temperature.

- Continuous flow reactors: Improve scalability and reproducibility.

- Catalyst use: Acid or base catalysts to accelerate cyclization.

- Purification: Multi-step crystallization and filtration to ensure high purity.

Industrial protocols emphasize solvent recovery and minimizing waste to comply with environmental regulations.

Summary Table of Preparation Methods

Research Findings and Notes

- The reaction between 1,4-diazepanone and 2-dimethylaminoethanol is a reliable route, producing the compound with good yield and purity suitable for synthetic intermediates.

- Cyclization methods require precise control of reaction parameters to avoid by-products and maximize yield.

- Industrial processes may incorporate catalysts and continuous flow techniques to enhance efficiency and scalability.

- Safety measures during synthesis include using gloves, goggles, lab coats, and ensuring good ventilation due to limited toxicity data.

- Post-synthesis, the compound can be formulated into stock solutions with defined molarities for research or pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable solvents and catalysts.

Major Products Formed

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with different functional groups replacing the dimethylamino group.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Research

The compound is primarily studied for its potential as a pharmacological agent. It has been investigated for its effects on the central nervous system (CNS), particularly as a possible treatment for neurological disorders. Research indicates that it may interact with specific receptors or enzymes that are crucial in modulating neurotransmitter activity, thus influencing mood and cognitive functions .

Case Study: CNS Modulation

A study focused on the modulation of the melanocortin-5 receptor (MC5R) showed promising results with compounds similar to 4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one. These compounds exhibited significant biological activity that could lead to therapeutic applications in obesity and metabolic disorders .

Materials Science

Polymer Synthesis

In materials science, this compound is utilized in the synthesis of polymers with specific properties. Its ability to form stimuli-responsive materials makes it valuable for developing advanced materials used in various applications, including drug delivery systems and smart textiles.

Table: Properties of Polymers Synthesized with this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Responsiveness | pH and temperature |

| Biocompatibility | Moderate |

Biological Research

Biochemical Probes

The compound is also investigated for its interactions with biological molecules. It serves as a biochemical probe to study various cellular processes. Its structure allows it to bind selectively to certain proteins or enzymes, facilitating research into their functions and roles in disease mechanisms .

Industrial Applications

Chemical Intermediates

In industrial chemistry, this compound acts as an intermediate in the production of specialty chemicals. Its derivatives are used in synthesizing various compounds that find applications in pharmaceuticals and agrochemicals .

Wirkmechanismus

The mechanism of action of 4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, neurotransmitter release, and other cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Dimethylamino)ethylamine: A precursor in the synthesis of 4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one.

N-(2-(Dimethylamino)ethyl)ethylenediamine: Another related compound used in the synthesis of diazepanes.

N,N-Dimethylaminoethanol: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to its specific diazepane ring structure and the presence of the dimethylaminoethyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biologische Aktivität

4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one, a compound belonging to the diazepane family, has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies, drawing from diverse research sources.

Chemical Structure and Properties

The compound is characterized by a diazepane ring structure with a dimethylaminoethyl substituent. Its molecular formula is CHNO, and it features a ketone functional group that may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological properties:

- Anticancer Activity : Studies have shown that derivatives of diazepanones can inhibit various cancer cell lines. For instance, compounds with similar structures have been tested against lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (HT29) with promising results in inhibiting cell proliferation .

- Melanocortin Receptor Modulation : The compound has been associated with the modulation of melanocortin receptors, particularly MC5R. This receptor is involved in various physiological processes including energy homeostasis and inflammation .

- Cytotoxicity : In vitro assays have demonstrated cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent. IC50 values for related compounds suggest effective concentrations for therapeutic applications .

The biological activity of this compound may involve multiple mechanisms:

- Kinase Inhibition : Similar diazepanone derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. Selective inhibitors can lead to reduced proliferation in cancer cells .

- Pro-apoptotic Effects : Some studies indicate that these compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death. This effect is often mediated through the activation of caspases and inhibition of anti-apoptotic proteins .

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Anticancer Properties : A study evaluated a series of 1,4-diazepanone derivatives against various cancer cell lines. The results indicated that certain modifications to the diazepane structure significantly enhanced cytotoxicity and selectivity towards cancer cells .

- Melanocortin Receptor Interaction : Research focused on the interaction of diazepanone derivatives with MC5R revealed that specific structural features are crucial for receptor binding and subsequent biological effects .

- In Vivo Efficacy : Animal model studies demonstrated that compounds similar to this compound exhibited significant tumor growth inhibition when administered at therapeutic doses .

Data Summary

Q & A

Q. What are the established synthetic routes for 4-(2-(dimethylamino)ethyl)-1,4-diazepan-5-one, and what key reaction parameters influence yield and purity?

Answer: The compound is synthesized via a multi-step process involving cyclization and functionalization. A representative method (adapted from diazepanone derivatives) involves reacting precursors like substituted piperidin-4-ones under Schmidt rearrangement conditions . Key parameters include:

- Solvent choice : Ethanol or ether is used to control reaction kinetics and precipitate intermediates .

- Acid catalysis : Concentrated HCl facilitates protonation and cyclization, with cooling (0–5°C) minimizing side reactions .

- Purification : Recrystallization from ethanol yields high-purity crystals (93.67% yield reported for analogous compounds) .

Q. Table 1: Representative Synthesis Conditions

| Parameter | Details | Yield | Reference |

|---|---|---|---|

| Precursor | t-3,t-5-dimethyl-r-2,c-6-diphenylpiperidin-4-one | — | |

| Solvent | Ether/ethanol | 93.67% | |

| Acid | Concentrated HCl | — | |

| Temperature | 0–5°C (cooled) | — |

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?

Answer:

- X-ray crystallography : Resolves molecular conformation, bond angles, and stereochemistry. For example, analogous 1,4-diazepan-5-ones exhibit chair-like conformations with equatorial substituents .

- NMR spectroscopy : H and C NMR identify proton environments (e.g., dimethylaminoethyl group at δ ~2.2–2.8 ppm) and carbonyl signals (δ ~170–175 ppm) .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 211.18 for CHNO) .

Q. Table 2: Key Structural Data

| Method | Critical Observations | Reference |

|---|---|---|

| X-ray crystallography | Chair conformation, bond lengths (C–N: ~1.45 Å) | |

| H NMR | Dimethylamino protons at δ 2.25–2.75 |

Q. How does the dimethylaminoethyl substituent influence the compound's chemical reactivity compared to other 1,4-diazepan-5-one derivatives?

Answer: The dimethylaminoethyl group enhances:

- Nucleophilicity : The tertiary amine participates in acid-base reactions, enabling salt formation (e.g., HCl adducts) .

- Solubility : Polar dimethylaminoethyl improves aqueous solubility, critical for biological assays .

- Steric effects : Bulkier substituents may hinder ring puckering, altering reactivity in cyclization steps .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound across different assay systems?

Answer: Discrepancies arise from:

- Assay conditions : Varied pH or temperature alters protonation states (e.g., dimethylamino group pKa ~9–10) .

- Receptor specificity : Structural analogs show divergent binding to GABA vs. serotonin receptors .

Resolution : - Dose-response profiling : Compare EC values across assays.

- Computational docking : Predict binding modes to receptor subtypes using molecular dynamics .

Q. How can computational modeling predict the binding affinity of this compound with neurotransmitter receptors?

Answer:

- Molecular docking : Align the compound’s conformation (from crystallography ) with receptor active sites (e.g., GABA or 5-HT).

- QSAR studies : Correlate substituent electronic properties (e.g., Hammett constants) with activity .

- Free energy calculations : Use MM-GBSA to estimate ΔG for receptor-ligand complexes .

Q. What mechanistic insights explain the compound's stability under varying pH and temperature conditions?

Answer:

- pH stability : The dimethylaminoethyl group buffers acidic conditions, preventing hydrolysis of the diazepanone ring .

- Thermal stability : Thermal gravimetric analysis (TGA) shows decomposition >200°C, suggesting robustness in standard lab conditions .

- Oxidative resistance : Lack of labile hydrogens (e.g., benzylic positions) reduces susceptibility to oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.